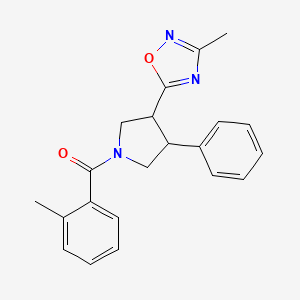![molecular formula C24H28N4O2 B2375218 N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251603-53-8](/img/structure/B2375218.png)
N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Potentials
Synthesis and Antibacterial Activity : N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar in structure to the compound , have been synthesized and evaluated for their antibacterial potentials. Notably, compounds with a 2-methylphenyl group showed significant inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Antimicrobial Evaluation and Hemolytic Activity : Other N-substituted derivatives of acetamide, structurally similar to the query compound, have been synthesized and evaluated for antibacterial and anti-enzymatic potential. The compounds displayed varying levels of antibacterial activity against gram-negative and gram-positive bacteria (Gul et al., 2017).
Anticandidal and Antifungal Activities
Antimicrobial Nano-Materials : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have demonstrated more effectiveness against fungi than bacteria, with specific compounds showing notable anticandidal activity against various Candida species (Mokhtari & Pourabdollah, 2013).
Antimicrobial and Anti-Proliferative Activities : The synthesis of 1,3,4-Oxadiazole N-Mannich bases, which bear structural similarity to the query compound, has revealed potent antibacterial activities against Gram-positive bacteria and significant anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Inhibitory Effects on Biological Processes
α-Glucosidase Inhibitory Potential : N-aryl/aralkyl derivatives of acetamides with 1,3,4-oxadiazole moieties have shown promising inhibitory activity against the enzyme α-glucosidase. This finding indicates potential for the development of therapeutic agents for conditions like diabetes (Iftikhar et al., 2019).
Inhibition of Enzymes and Hemolytic Activity : Certain acetamide derivatives with structural similarities to the query compound have been evaluated for enzyme inhibition and hemolytic activity, showing low potential against lipoxygenase (LOX) enzyme and variable cytotoxic behavior (Nafeesa et al., 2017).
Biological Screening for Various Activities : N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have been screened for a range of biological activities, including antibacterial, antifungal, and anthelmintic activities. Some derivatives displayed significant activity in these areas (Khan et al., 2019).
Cancer Research and Therapeutic Potentials
Lethal Poisoning of Cancer Cells : Research involving the inhibition of oxidative phosphorylation (OXPHOS) in cancer cells, using compounds structurally related to the query compound, has demonstrated potential for developing therapeutic regimens for cancer treatment (Sica et al., 2019).
Inhibition of Cancer Cell Growth : The synthesis and pharmacological evaluation of acetamide derivatives have been linked to the inhibition of cancer cell growth, indicating potential applications in cancer therapeutics (Guillaume et al., 2003).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-5-4-6-20(13-16)23-26-24(30-27-23)19-9-11-28(12-10-19)15-22(29)25-21-14-17(2)7-8-18(21)3/h4-8,13-14,19H,9-12,15H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCWUUHDCWDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
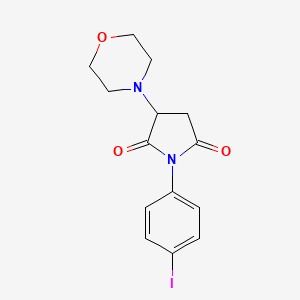
![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)
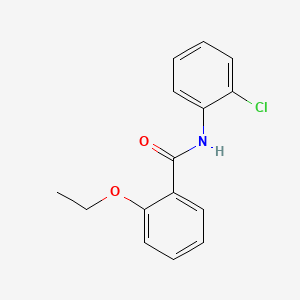
![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
![1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2375139.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375140.png)
acetic acid](/img/structure/B2375143.png)
![1,4-dimethyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2375146.png)
![N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2375149.png)
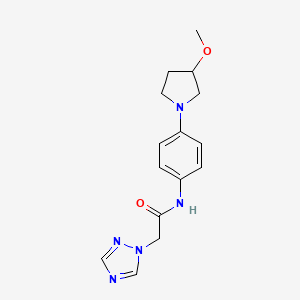
![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)
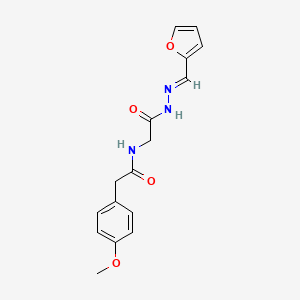
![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)
